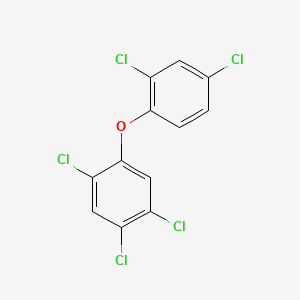
2,2',4,4',5-Pentachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2',4,4',5-Pentachlorodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H5Cl5O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Industrial Applications
A. Flame Retardant
2,2',4,4',5-Pentachlorodiphenyl ether is widely recognized for its use as a flame retardant in various materials. It is incorporated into plastics, textiles, and electronic products to reduce flammability. The effectiveness of this compound as a flame retardant is attributed to its ability to inhibit combustion processes.
B. Chemical Intermediate
This compound serves as an intermediate in the synthesis of other chemicals. Its chlorinated structure allows it to participate in various chemical reactions, making it valuable in producing other chlorinated compounds used in different industrial processes.
Environmental Impact and Analysis
A. Persistence in the Environment
Despite its utility, this compound poses significant environmental concerns due to its persistence and bioaccumulation potential. Research indicates that these compounds can remain in the environment for extended periods, leading to accumulation in the food chain and potential human exposure through dietary intake .
B. Analytical Methods for Detection
Various analytical methods have been developed to detect and quantify this compound in environmental samples. Method 8082A by the EPA utilizes gas chromatography for detecting polychlorinated biphenyls (PCBs) and their congeners, including this specific compound . Additionally, supercritical fluid extraction methods have been employed to isolate these compounds from complex matrices like soil and sediment .
Health Implications
A. Toxicological Studies
Toxicological studies have demonstrated that exposure to this compound can lead to various health issues, particularly affecting neurological development in children. Studies involving animal models suggest that neonatal exposure can disrupt normal brain development and result in long-term behavioral changes .
B. Case Study: Human Exposure Assessment
A notable case study assessed human exposure through dietary intake of contaminated fish and dairy products. The findings highlighted a correlation between elevated serum levels of this compound and adverse health outcomes among populations consuming high amounts of these foods .
Data Tables
Propriétés
Numéro CAS |
60123-64-0 |
|---|---|
Formule moléculaire |
C12H5Cl5O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,2,4-trichloro-5-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H |
Clé InChI |
AVURWLKSFZBANQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl |
Synonymes |
2,2',4,4',5-pentachlorodiphenyl ether PCDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















